molecular formula C18H28N2O4S B7720718 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-tert-butylbenzenesulfonamide

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-tert-butylbenzenesulfonamide

Cat. No.: B7720718
M. Wt: 368.5 g/mol
InChI Key: XQBQFAWUSMIYOQ-UHFFFAOYSA-N
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Description

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-tert-butylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a benzenesulfonamide core with a tert-butyl group and an azepane ring attached through an oxoethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-tert-butylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with tert-butylamine to form N-tert-butylbenzenesulfonamide. This intermediate is then reacted with 2-(azepan-1-yl)-2-oxoethanol under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the azepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzenesulfonamide core.

    Reduction: Reduced forms of the azepane ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-tert-butylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(azepan-1-yl)-2-oxoethoxy]benzoic acid
  • 6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-tert-butylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring and tert-butyl group contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-18(2,3)19-25(22,23)16-10-8-15(9-11-16)24-14-17(21)20-12-6-4-5-7-13-20/h8-11,19H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBQFAWUSMIYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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